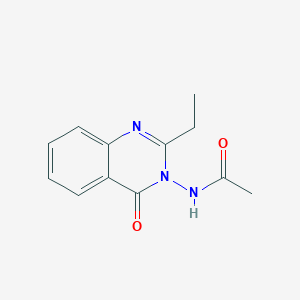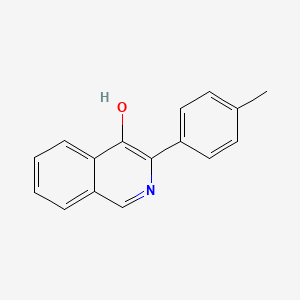
(NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine typically involves the condensation of 2,2-dimethyl-6-nitro-3H-chromen-4-one with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: Reduction reactions may convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)amine
- (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydrazine
- (NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the nitro group and the chromene core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
(NZ)-N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H12N2O4/c1-11(2)6-9(12-14)8-5-7(13(15)16)3-4-10(8)17-11/h3-5,14H,6H2,1-2H3/b12-9- |
InChIキー |
IZGJBEHULXZMOP-XFXZXTDPSA-N |
異性体SMILES |
CC1(C/C(=N/O)/C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
正規SMILES |
CC1(CC(=NO)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


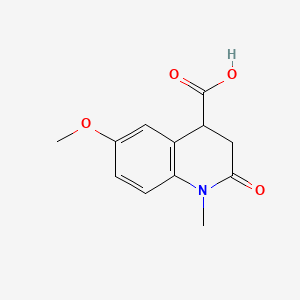


![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)

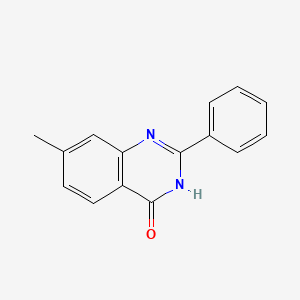
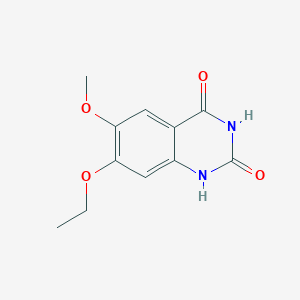
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


